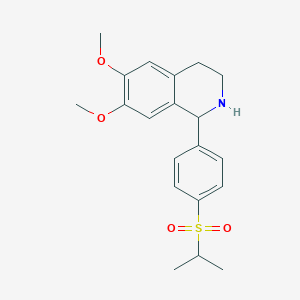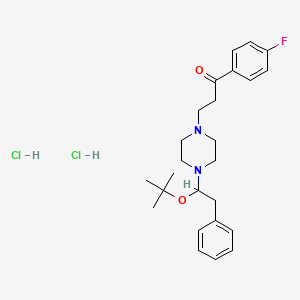![molecular formula C9H12 B14713528 2-Ethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 7158-39-6](/img/structure/B14713528.png)
2-Ethylbicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon compound with a unique structure that includes a seven-membered ring with two double bondsIt is a valuable intermediate in organic synthesis and has applications in various fields, including the synthesis of polycyclic hydrocarbons and high-energy-density fuels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through the dimerization of cyclopentadiene and acetylene. The reaction is typically carried out in the presence of a catalyst, such as a zeolite, at elevated temperatures. For example, the dimerization reaction can be facilitated at a temperature of 250°C using HY zeolite as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cyclopentadiene, a C5 fraction obtained from petrochemical processes, and acetylene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfenamides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylbicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-ethylbicyclo[2.2.1]hepta-2,5-diene involves its ability to undergo various chemical reactions due to the presence of double bonds and the strained bicyclic structure. The compound can participate in cycloaddition reactions, forming new cyclic structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Similar structure but without the ethyl group.
2,5-Norbornadiene: Another name for bicyclo[2.2.1]hepta-2,5-diene.
5-Vinyl-2-norbornene: Contains a vinyl group instead of an ethyl group.
Uniqueness
2-Ethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl group can also affect the compound’s physical properties, such as boiling point and density .
Eigenschaften
CAS-Nummer |
7158-39-6 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
2-ethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h3-5,7,9H,2,6H2,1H3 |
InChI-Schlüssel |
LBBVUHNMASXJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)


![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
